molecular formula C15H26N2O B14536228 N-Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide CAS No. 62187-90-0

N-Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide

Cat. No.: B14536228
CAS No.: 62187-90-0
M. Wt: 250.38 g/mol
InChI Key: ZMNXLCXXGBMKTN-UHFFFAOYSA-N
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Description

N-Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide: is an organic compound that belongs to the class of amides It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide can be achieved through several methods. One common approach involves the condensation of a hexylamine derivative with a pyrrole carboxylic acid derivative under acidic or basic conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)amine.

    Substitution: Various N-substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.

Biology: In biological research, it may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Industry: In the materials science field, the compound can be used in the synthesis of polymers or as a precursor for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrole ring can participate in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Propanamide: A simpler amide with a similar backbone but lacking the pyrrole ring.

    N-Hexyl-2-methylpropanamide: Similar structure but without the pyrrole moiety.

    N-Methylpyrrole: Contains the pyrrole ring but lacks the amide functionality.

Uniqueness: N-Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide is unique due to the combination of the hexyl chain, the methyl group, and the pyrrole ring, which confer specific chemical and physical properties

Properties

CAS No.

62187-90-0

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

N-hexyl-2-methyl-N-(1-methylpyrrol-3-yl)propanamide

InChI

InChI=1S/C15H26N2O/c1-5-6-7-8-10-17(15(18)13(2)3)14-9-11-16(4)12-14/h9,11-13H,5-8,10H2,1-4H3

InChI Key

ZMNXLCXXGBMKTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=CN(C=C1)C)C(=O)C(C)C

Origin of Product

United States

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